Cas no 98617-95-9 (2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one)

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one structure
98617-95-9 structure
商品名:2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
CAS番号:98617-95-9
MF:C14H9Cl2FO
メガワット:283.125065565109
CID:5709644
PubChem ID:13816025

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • Z513734996
    • 2-(2,4-DICHLOROPHENYL)-1-(4-FLUOROPHENYL)ETHANONE
    • AKOS010016130
    • SCHEMBL11000136
    • CCG-306041
    • EN300-72372
    • 2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
    • 98617-95-9
    • 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
    • インチ: 1S/C14H9Cl2FO/c15-11-4-1-10(13(16)8-11)7-14(18)9-2-5-12(17)6-3-9/h1-6,8H,7H2
    • InChIKey: HQRPQALOBUEZJV-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1CC(C1C=CC(=CC=1)F)=O)Cl

計算された属性

  • せいみつぶんしりょう: 282.0014485g/mol
  • どういたいしつりょう: 282.0014485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-72372-0.1g
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
98617-95-9 100%
0.1g
$132.0 2023-04-20
Enamine
EN300-72372-0.5g
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
98617-95-9 100%
0.5g
$353.0 2023-04-20
TRC
D484538-250mg
2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
98617-95-9
250mg
$ 365.00 2022-06-05
Aaron
AR01AHCU-2.5g
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
98617-95-9 100%
2.5g
$1295.00 2024-07-18
1PlusChem
1P01AH4I-10g
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
98617-95-9 100%
10g
$2564.00 2023-12-15
1PlusChem
1P01AH4I-100mg
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
98617-95-9 95%
100mg
$182.00 2025-03-19
A2B Chem LLC
AV67570-50mg
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
98617-95-9 100%
50mg
$128.00 2024-07-18
A2B Chem LLC
AV67570-500mg
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
98617-95-9 100%
500mg
$407.00 2024-07-18
1PlusChem
1P01AH4I-1g
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
98617-95-9 95%
1g
$558.00 2025-03-19
A2B Chem LLC
AV67570-1g
2-(2,4-dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one
98617-95-9 100%
1g
$530.00 2024-07-18

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one 関連文献

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-oneに関する追加情報

Introduction to 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one (CAS No. 98617-95-9)

2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 98617-95-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a dichlorophenyl group and a fluorophenyl moiety, has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The presence of both chloro and fluoro substituents introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The structural framework of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one consists of an ethanone backbone connected to two aromatic rings. The 2,4-dichlorophenyl group contributes electron-withdrawing effects, while the 4-fluorophenyl group introduces electron-donating capabilities through resonance. This combination of substituents can modulate the reactivity and binding affinity of the molecule, making it a promising candidate for further derivatization and exploration in drug discovery.

In recent years, there has been a growing interest in designing molecules with specific pharmacological profiles by leveraging structural motifs like those found in 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one. The dichloro and fluoro groups are particularly well-studied in medicinal chemistry due to their ability to influence metabolic stability, lipophilicity, and target interaction. For instance, fluorine atoms are known to enhance metabolic stability by resisting hydrolysis and oxidation, while chlorine atoms can improve binding affinity by forming strong hydrogen bonds or halogen bonds with biological targets.

Current research in the field of pharmaceutical chemistry has highlighted the importance of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one as a key intermediate in the synthesis of various pharmacologically active compounds. Studies have demonstrated its utility in generating derivatives with potential applications in treating neurological disorders, inflammatory conditions, and even certain types of cancer. The ability to fine-tune the electronic properties of this molecule through strategic substitution allows researchers to optimize its biological activity and selectivity.

The synthesis of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. The introduction of chlorine atoms at the 2 and 4 positions of the phenyl ring can be achieved through electrophilic aromatic substitution reactions, while the fluorine atom at the 4 position can be incorporated via cross-coupling reactions or direct fluorination methods. These synthetic strategies highlight the versatility of this compound as a building block in organic synthesis.

One notable application of derivatives derived from 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one is in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes such as kinases and proteases play crucial roles in many biological pathways, and inhibiting their activity can lead to therapeutic benefits. The structural features of this compound allow for precise interactions with active sites on these enzymes, making it a valuable tool for structure-based drug design.

Furthermore, computational studies have been instrumental in understanding the behavior of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one and its derivatives. Molecular modeling techniques enable researchers to predict binding affinities, metabolic pathways, and potential side effects before conducting expensive experimental trials. This approach not only accelerates the drug discovery process but also reduces costs associated with trial-and-error experimentation.

The impact of fluorine substitution on the pharmacokinetic properties of 2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one derivatives has been extensively documented. Fluorine atoms can enhance lipophilicity, improve oral bioavailability, and increase metabolic stability by resisting enzymatic degradation. These properties are critical for developing drugs that can effectively reach their target sites within the body. Additionally, fluorine atoms can participate in non-covalent interactions with biological targets, further enhancing binding affinity.

In conclusion,2-(2,4-Dichlorophenyl)-1-(4-fluorophenyl)ethan-1-one (CAS No. 98617-95-9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable scaffold for developing novel bioactive molecules. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain at the forefront of drug discovery efforts aimed at addressing various therapeutic challenges.

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